N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine
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Overview
Description
N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine is an organic compound with a complex structure that includes two benzene rings connected by a diamine bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine typically involves the reaction of 4-methylbenzyl chloride with benzene-1,4-diamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]
- 1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Uniqueness
N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
112756-55-5 |
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Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-N,4-N-bis[(4-methylphenyl)methyl]benzene-1,4-diamine |
InChI |
InChI=1S/C22H24N2/c1-17-3-7-19(8-4-17)15-23-21-11-13-22(14-12-21)24-16-20-9-5-18(2)6-10-20/h3-14,23-24H,15-16H2,1-2H3 |
InChI Key |
BDGZQTBOKFMFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=C(C=C2)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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